molecular formula C21H22O6 B3820060 7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane

7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane

Cat. No.: B3820060
M. Wt: 370.4 g/mol
InChI Key: VGLOFWHLPMVSBF-UHFFFAOYSA-N
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Description

7-Methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.0²,⁶]tridecane (CAS 4148-71-4) is a complex tricyclic derivative of methyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside. Its molecular formula is C₂₁H₂₂O₆, with a molecular weight of 370.4 g/mol . The structure features a central tricyclic framework with five oxygen atoms, two phenyl substituents, and a methoxy group. The compound’s stereochemical complexity is evident in its SMILES notation and InChIKey, which highlight the fused oxacyclic rings and substituent orientations .

Properties

IUPAC Name

7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-22-21-18-17(26-20(27-18)14-10-6-3-7-11-14)16-15(24-21)12-23-19(25-16)13-8-4-2-5-9-13/h2-11,15-21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLOFWHLPMVSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(O2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4148-71-4
Record name MLS003107269
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

The synthesis of 7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane involves several steps, typically starting with the preparation of the core tricyclic structure. The synthetic routes often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard and in the synthesis of related compounds. In biology and medicine, its unique structure makes it a candidate for drug development and other therapeutic applications. Industrially, it may be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of 7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Key Observations:

Heteroatom Influence: The target compound’s oxygen-rich structure contrasts with sulfur- and nitrogen-containing analogs (e.g., 3,7-dithia-5-azatetracyclo derivatives) . Chlorinated derivatives exhibit heightened toxicity, a property absent in the non-chlorinated target compound .

Substituent Effects: Methoxy and phenyl groups in the target compound contribute to steric bulk and aromatic interactions, which may influence receptor binding in therapeutic contexts . Replacing methoxy with hydroxy (as in 4-hydroxyphenyl analogs) could alter pharmacokinetics by introducing additional hydrogen-bond donors .

Biological Relevance :

  • Unlike chlorinated compounds, which are broadly associated with neurotoxicity and environmental persistence , the target compound’s lack of chlorine and oxygen-dominated structure suggests a safer pharmacological profile.

Biological Activity

The compound 7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane is a complex organic molecule characterized by its unique tricyclic structure and multiple ether linkages. This paper aims to explore its biological activity based on existing research and findings.

Chemical Structure and Properties

The structure of 7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane includes:

  • Methoxy Group : Contributes to solubility and potential interactions with biological systems.
  • Phenyl Groups : Known for their role in enhancing biological activity through various mechanisms.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities:

  • Antioxidant Properties
    • Many phenolic compounds demonstrate the ability to scavenge free radicals, which can be beneficial in preventing oxidative stress.
    • The antioxidant activity may be attributed to the presence of the methoxy and phenyl groups that enhance electron donation capabilities.
  • Antimicrobial Activity
    • Certain tricyclic compounds have shown promise in inhibiting bacterial growth.
    • In vitro studies suggest that this compound may possess antimicrobial properties similar to other tricyclic derivatives.
  • Neuroprotective Effects
    • Some derivatives may interact with neurotransmitter systems, indicating a possible role in neuroprotection or modulation of cognitive functions.
    • The structural complexity of the compound may allow it to cross the blood-brain barrier effectively.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
NeuroprotectiveInteraction with neurotransmitter systems

Case Study: Cytotoxic Activity

A study investigating the cytotoxic activity of similar compounds found that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines (HeLa, SK-LU-1). Compounds were tested at varying concentrations using the MTT assay, revealing promising results for derivatives based on similar structural frameworks.

  • IC50 Values : The most active derivatives showed IC50 values significantly lower than conventional chemotherapeutics like cisplatin.
  • Mechanism of Action : Analysis indicated alterations in microtubule dynamics upon treatment with these compounds, suggesting a mechanism involving disruption of normal cellular processes.

Discussion

The unique combination of multiple ether linkages and specific stereochemistry sets this compound apart from others in its class. Its intricate structure may confer distinct biological activities that are not present in simpler analogs or derivatives.

Further studies are warranted to elucidate the precise mechanisms underlying its biological activities and explore potential therapeutic applications.

Q & A

Q. Table 1: Key Structural Parameters

ParameterX-ray Data Computational (DFT)
C8–C9 Bond Length1.41 Å1.39 Å
Dihedral Angle178.0°175.3°

Basic: What spectroscopic techniques are critical for characterizing this compound’s functional groups and stereochemistry?

Answer:

  • FT-IR: Identify ether (C-O-C, ~1100 cm⁻¹) and methoxy (O-CH₃, ~2850 cm⁻¹) groups.
  • ¹H/¹³C NMR: Assign phenyl protons (δ 7.2–7.6 ppm) and methoxy singlet (δ ~3.8 ppm) .
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H]⁺).
  • Single-Crystal XRD: Resolve absolute configuration and intermolecular interactions (e.g., π-stacking in ) .

Advanced: How can factorial design improve experimental efficiency in optimizing reaction yields for derivatives of this compound?

Answer:
Factorial design systematically evaluates variables (e.g., catalyst loading, temperature, solvent ratio) to identify optimal conditions:

  • 2³ Factorial Matrix: Test 8 combinations to isolate main effects and interactions (e.g., solvent polarity × temperature).
  • Response Surface Methodology (RSM): Model non-linear relationships between variables and yield .
    Case Study:
  • Factors: Catalyst (0.5–2 mol%), Temp (60–100°C), Solvent (THF vs. DCM).
  • Outcome: Identify synergistic effects (e.g., high temp + THF increases cyclization efficiency).

Advanced: What mechanistic insights can be gained from studying the compound’s reactivity under oxidative or reductive conditions?

Answer:

  • Oxidative Stability: Assess susceptibility of methoxy groups to demethylation (e.g., using H₂O₂/acid).
  • Reductive Cleavage: Investigate ether bond lability under NaBH₄ or LiAlH₄.
  • Theoretical Modeling: Map electron density via Fukui indices to predict reactive sites .

Basic: How should researchers design experiments to analyze the compound’s thermodynamic stability and degradation pathways?

Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures.
  • Accelerated Stability Testing: Expose to humidity/light and monitor via HPLC for degradation products.
  • Computational Lifespan Prediction: Use Arrhenius modeling to extrapolate shelf-life under standard conditions .

Advanced: What interdisciplinary approaches integrate this compound into materials science or pharmaceutical research?

Answer:

  • Materials Science: Explore its use as a ligand for metal-organic frameworks (MOFs) due to rigid tricyclic structure .
  • Pharmaceutical Intermediates: Functionalize via Suzuki coupling (phenyl groups) to create bioactive analogs.
  • CRDC Alignment: Align with subclass RDF2050112 (reaction fundamentals) for reactor design .

Basic: How can researchers address challenges in reproducibility when synthesizing this compound across different laboratories?

Answer:

  • Standardized Protocols: Publish detailed crystallographic parameters (e.g., CIF files from ) .
  • Robustness Testing: Vary equipment (e.g., microwave vs. oil-bath heating) and report yield deviations.
  • Collaborative Validation: Use open-access platforms to share raw spectral data and computational inputs .

Advanced: What role does AI-driven automation play in high-throughput screening of derivatives?

Answer:

  • Autonomous Labs: AI algorithms (e.g., ICReDD’s feedback loops) prioritize synthetic routes based on predicted yields .
  • Data Mining: Train models on existing datasets (e.g., PubChem entries) to predict solubility or toxicity.

Basic: What ethical and reporting standards apply to publishing research on this compound?

Answer:

  • APA Standards: Disclose synthetic protocols, spectral raw data, and computational parameters transparently .
  • Ethical Compliance: Adhere to FDA guidelines for non-therapeutic compounds (e.g., exclusion) .
  • Data Visualization: Use tools like PyMOL for 3D structural clarity in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
Reactant of Route 2
Reactant of Route 2
7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane

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